molecular formula C10H13ClN2O4 B2565424 dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 166324-92-1

dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2565424
CAS No.: 166324-92-1
M. Wt: 260.67
InChI Key: GEDQMBDLOWPXJS-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3-chloropropyl group and two ester groups at positions 3 and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3-chloropropylamine with diethyl malonate, followed by cyclization and esterification steps. The general synthetic route can be summarized as follows:

    Reaction of 3-chloropropylamine with diethyl malonate: This step involves the nucleophilic substitution of the amine group with the malonate ester, forming an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dual ester groups and the presence of a 3-chloropropyl group make it a versatile compound for various synthetic and research applications.

Biological Activity

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 166324-92-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C10H13ClN2O4C_{10}H_{13}ClN_2O_4 and a molecular weight of approximately 260.67 g/mol. The following sections detail its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Pharmacological Properties

Pyrazole derivatives, including this compound, are known for a wide range of biological activities:

  • Anti-inflammatory Activity : Pyrazole compounds have been shown to exhibit significant anti-inflammatory properties. For instance, modifications on the pyrazole nucleus have led to compounds that inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .
  • Antimicrobial Effects : Several studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. For example, compounds synthesized with similar structures have demonstrated effectiveness against E. coli and Staphylococcus aureus .
  • Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms .

Synthesis of this compound

The synthesis of this compound involves several steps typically starting from readily available pyrazole precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the 3-chloropropyl group through nucleophilic substitution.
  • Carboxylation : The addition of carboxylic acid moieties to complete the dicarboxylate structure.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of pyrazole derivatives similar to this compound:

Study ReferenceCompound TestedBiological ActivityResults
Various PyrazolesAnti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
Novel PyrazolesAntimicrobialEffective against E. coli and S. aureus
Pyrazole DerivativesAnticancerSignificant tumor growth inhibition in vitro

These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases and infections.

Properties

IUPAC Name

dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQMBDLOWPXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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